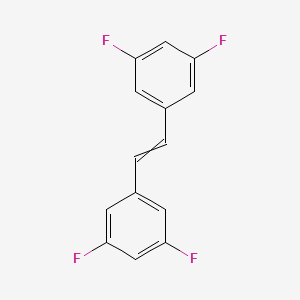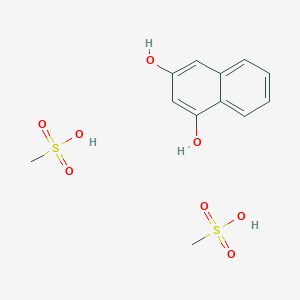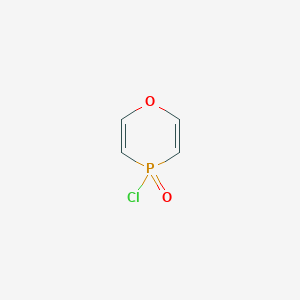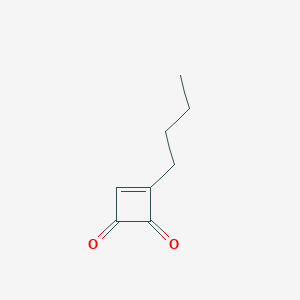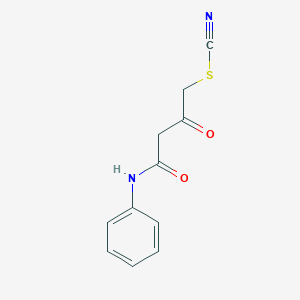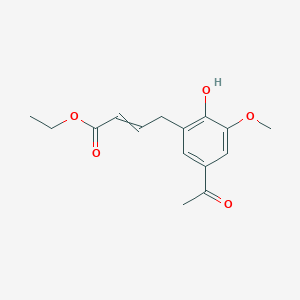
Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate is an organic compound with a complex structure that includes an ester functional group, a methoxy group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate typically involves the esterification of 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-(5-acetyl-2-oxo-3-methoxyphenyl)but-2-enoate.
Reduction: Formation of 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-3-methoxycinnamate: Similar structure but lacks the acetyl group.
Ethyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: Similar structure but with a different carbon chain length.
Uniqueness
Ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate is unique due to the presence of the acetyl group, which can influence its reactivity and biological activity. This compound’s specific combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
CAS No. |
116218-82-7 |
|---|---|
Molecular Formula |
C15H18O5 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
ethyl 4-(5-acetyl-2-hydroxy-3-methoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C15H18O5/c1-4-20-14(17)7-5-6-11-8-12(10(2)16)9-13(19-3)15(11)18/h5,7-9,18H,4,6H2,1-3H3 |
InChI Key |
VCHIFNYVMKNEPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC1=C(C(=CC(=C1)C(=O)C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Benzyloxy)methyl]cyclohex-2-en-1-one](/img/structure/B14288241.png)
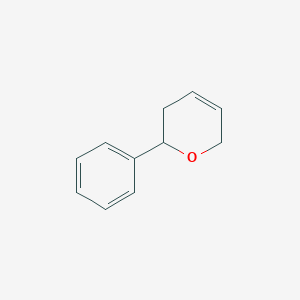
![2-Methyl-4-[4-(pentyloxy)phenyl]but-3-YN-2-OL](/img/structure/B14288257.png)
![[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B14288258.png)
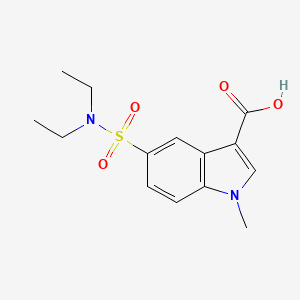
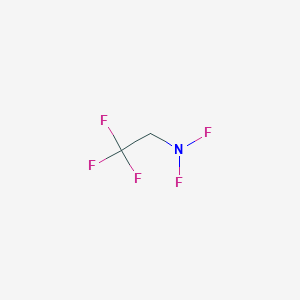
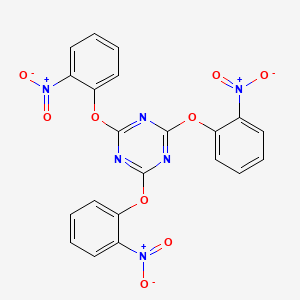
![[1,1'-Bi(bicyclo[2.2.2]octane)]-4,4'-diol](/img/structure/B14288272.png)
